2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide
Description
Properties
Molecular Formula |
C14H9F2N3O3S2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C14H9F2N3O3S2/c15-8-4-5-10(9(16)6-8)17-13(20)7-24(21,22)12-3-1-2-11-14(12)19-23-18-11/h1-6H,7H2,(H,17,20) |
InChI Key |
WGPNLQUEXKZUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Biological Activity
2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
- Molecular Formula : C13H10F2N4O2S
- Molecular Weight : 318.31 g/mol
- CAS Number : 2320543-81-3
Pharmacological Activities
The biological activity of this compound has been evaluated in several studies, revealing its potential as an anti-cancer agent and a modulator of various enzymatic activities.
1. Anticancer Activity
Research indicates that 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide exhibits notable anti-cancer properties. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance:
- Cell Lines Tested : SMMC7721 (liver cancer), MCF7 (breast cancer)
- Mechanism : Induction of caspase-dependent apoptosis was confirmed by increased levels of caspase 3 activity in treated cells .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in cancer progression and neurodegenerative diseases:
- Monoamine Oxidase (MAO) : Exhibited competitive inhibition with an IC50 value indicating significant potency against MAO-B, which is crucial for the metabolism of neurotransmitters .
- Acetylcholinesterase (AChE) : Demonstrated mixed-type inhibition, suggesting its potential use in treating Alzheimer's disease by enhancing cholinergic signaling .
Case Studies
Several studies have highlighted the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study involving SMMC7721 cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers. The study reported:
- IC50 Value : Approximately 15 µM
- Findings : Enhanced expression of pro-apoptotic proteins and reduced cell viability were observed after 24 hours of treatment .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties against oxidative stress-induced neuronal damage. The results indicated:
- Cell Model : PC12 cells exposed to H2O2.
- Outcome : The compound significantly reduced cell death and oxidative stress markers (e.g., ROS levels) at concentrations above 10 µM .
Data Summary
The following table summarizes key findings from various studies regarding the biological activities of the compound:
| Activity Type | Cell Line / Model | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | SMMC7721 | 15 µM | Caspase activation |
| Neuroprotection | PC12 (oxidative stress) | >10 µM | Reduction of ROS |
| MAO-B Inhibition | Recombinant enzyme | 0.212 µM | Competitive inhibition |
| AChE Inhibition | Recombinant enzyme | 0.264 µM | Mixed-type inhibition |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in three key aspects: (1) heterocyclic core structure, (2) substituent positioning on the aromatic ring, and (3) biological activity profiles.
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Comparative Insights
- Thiadiazole’s sulfur atom may enhance π-stacking interactions in biological targets compared to oxadiazole.
- Fluorine Substituent Positioning: The target compound’s 2,4-difluorophenyl group differs from compound 47’s 3,5-difluorophenyl substitution. Fluorine’s ortho/para positioning can sterically hinder or electronically modulate receptor binding, as seen in auxin agonists (e.g., compound 533’s 2,4-dichlorophenoxy group) .
- Sulfonyl vs.
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The most widely used method involves the cyclization of 1,2-diaminobenzene derivatives with sulfur-containing reagents. For example, reacting 4-chloro-1,2-diaminobenzene with thionyl chloride (SOCl₂) under reflux conditions forms the BTD core via intramolecular cyclization. Key steps include:
-
Diamine Activation : Treatment of 1,2-diaminobenzene with SOCl₂ generates a reactive intermediate, likely a thioamide.
-
Cyclization : Heating at 100°C for 12 hours induces ring closure, producing 4-chlorobenzo[c]thiadiazole.
Optimization Note : Yields improve to 80% when pyridine is added to scavenge HCl, preventing side reactions.
Bromination for Functionalization
To introduce reactivity at the 4-position, bromination is critical. Hydrobromic acid (HBr) and bromine (Br₂) under reflux selectively brominate the BTD core at the 4- and 7-positions. For instance, treating 5-chlorobenzo[c][1,2,]thiadiazole with Br₂ in HBr at 100°C for 12 hours yields 4,7-dibromo-5-chlorobenzo[c]thiadiazole. This intermediate enables subsequent cross-coupling reactions.
Sulfonylation of the BTD Core
Introducing the sulfonyl group at the 4-position requires precise control to avoid over-oxidation.
Thiol Oxidation Pathway
A proven route involves:
-
Thiol Intermediate Formation : Reacting 4-bromo-BTD with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) to replace bromide with a thiol (-SH) group.
-
Oxidation to Sulfonyl : Treating the thiol with dimethyl sulfoxide (DMSO) and iodine (I₂) oxidizes -SH to -SO₂H. Further reaction with acetic anhydride converts -SO₂H to -SO₂Cl, which is then displaced by nucleophiles.
Key Data :
| Step | Reagents | Yield | Temperature | Time |
|---|---|---|---|---|
| Thiol Formation | NaSH, DMF | 85% | 80°C | 6 h |
| Sulfonyl Derivatization | DMSO, I₂, Ac₂O | 72% | RT | 2 h |
Direct Sulfonation via Electrophilic Substitution
Alternative approaches use chlorosulfonic acid (ClSO₃H) to directly sulfonate the BTD core. However, this method is less selective, often yielding mixtures of 4- and 7-sulfonated products.
Acetamide Coupling and Fluorinated Aryl Integration
The N-(2,4-difluorophenyl)acetamide moiety is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
-
Acetamide Synthesis : Reacting 2,4-difluoroaniline with chloroacetyl chloride in dichloromethane (DCM) forms N-(2,4-difluorophenyl)acetamide.
-
Coupling to Sulfonyl-BTD : The sulfonyl chloride intermediate reacts with the acetamide in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.
Reaction Conditions :
-
Molar Ratio (Sulfonyl chloride : Acetamide) = 1 : 1.2
-
Yield: 68–75%
-
Side Products: Di-sulfonated species (<5%)
Palladium-Catalyzed Cross-Coupling
For higher regioselectivity, Suzuki-Miyaura coupling links pre-functionalized components:
-
Boronate Ester Preparation : 2,4-Difluorophenylacetamide is converted to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.
-
Coupling with Sulfonyl-BTD : The boronate ester reacts with 4-sulfonyl-BTD bromide under Pd(PPh₃)₄ catalysis.
Advantages :
Industrial Scalability and Process Optimization
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing, critical for exothermic steps like bromination. A two-stage flow system achieves 92% yield in dibromination with <1% diastereomers.
Catalytic System Enhancements
Employing ligand-accelerated catalysis (e.g., Xantphos with Pd) reduces catalyst loading to 0.5 mol% while maintaining 85% coupling efficiency.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. How can researchers optimize the synthesis of 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of precursor reagents (e.g., substituted benzaldehyde derivatives) to minimize side reactions .
- Temperature and pH monitoring : Reflux in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure .
- Purification : Use column chromatography or recrystallization to isolate the compound, ensuring >95% purity .
- Validation : Confirm yield and purity via HPLC or TLC, referencing protocols for analogous acetamide derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer : A multi-technique approach is critical:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the difluorophenyl group, sulfonyl moiety, and acetamide backbone .
- Mass spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., ~380–400 g/mol range for related compounds) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for acetamide) .
- X-ray crystallography : Optional for resolving stereochemical ambiguities in complex derivatives .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Start with in vitro assays targeting pharmacologically relevant pathways:
- Enzyme inhibition : Test against acetylcholinesterase or kinases using fluorometric/colorimetric assays .
- Antimicrobial screening : Use microdilution methods against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
- Methodological Answer : Address discrepancies through:
- Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
- Metabolic stability assays : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .
- Structural analogs : Compare activity with derivatives (e.g., replacing the thiadiazole ring with pyrimidine) to identify critical pharmacophores .
- Orthogonal assays : Confirm hits using alternative methods (e.g., SPR for binding affinity if fluorescence assays are unreliable) .
Q. What computational strategies are effective for studying structure-activity relationships (SAR)?
- Methodological Answer : Leverage molecular modeling tools:
- Docking studies : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs) .
- QSAR models : Train algorithms on datasets of analogs (e.g., substituents on the difluorophenyl group) to predict bioactivity .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
- ADMET prediction : Tools like SwissADME to optimize logP, solubility, and blood-brain barrier permeability .
Q. How should researchers design in vivo studies to evaluate therapeutic potential?
- Methodological Answer : Prioritize pharmacokinetic (PK) and toxicity profiling:
- PK parameters : Administer via intravenous/oral routes in rodents; measure Cₘₐₓ, Tₘₐₓ, and half-life using LC-MS/MS .
- Toxicity : Conduct acute (14-day) and subchronic (90-day) studies, monitoring liver/kidney function and histopathology .
- Disease models : Use xenograft models for cancer or LPS-induced inflammation for immunomodulatory testing .
- Formulation : Optimize solubility using PEG or cyclodextrin-based carriers for in vivo delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
